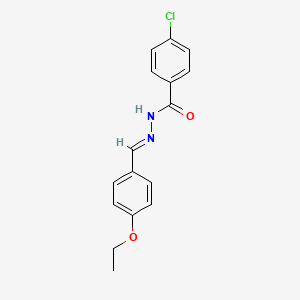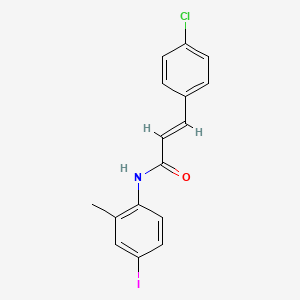![molecular formula C16H15BrN2O3 B11697559 4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide est un composé organique de formule moléculaire C16H14Br2N2O3. Il s'agit d'un dérivé de la benzohydrazide, caractérisé par un atome de brome et un groupe 2-méthylphénoxyacétyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide implique généralement les étapes suivantes :
Formation de l'acide 2-méthylphénoxyacétique : Cette réaction peut être obtenue en faisant réagir le 2-méthylphénol avec l'acide chloroacétique en présence d'une base telle que l'hydroxyde de sodium.
Acylation de la benzohydrazide : L'acide 2-méthylphénoxyacétique est ensuite mis à réagir avec la benzohydrazide en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former l'intermédiaire 2-méthylphénoxyacétylbenzohydrazide.
Bromation : La dernière étape consiste à bromer l'intermédiaire à l'aide d'un agent bromant tel que le brome ou la N-bromosuccinimide (NBS) pour obtenir le 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le groupe hydrazide peut être oxydé ou réduit dans des conditions appropriées.
Hydrolyse : Le composé peut être hydrolysé pour donner l'acide correspondant et les dérivés de l'hydrazine.
Réactifs et conditions courants
Substitution : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution nucléophile.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse, l'acide chlorhydrique ou l'hydroxyde de sodium étant des réactifs typiques.
Produits principaux
Substitution : Les produits varient en fonction du nucléophile utilisé.
Oxydation : Les produits oxydés peuvent inclure des acides ou des cétones correspondants.
Réduction : Les produits réduits peuvent inclure des amines ou des alcools.
Hydrolyse : L'hydrolyse donne généralement l'acide correspondant et les dérivés de l'hydrazine.
4. Applications de la recherche scientifique
Le 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide possède plusieurs applications de recherche scientifique :
Chimie médicinale : Il peut être utilisé comme élément de base pour la synthèse d'agents pharmaceutiques potentiels.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Études biologiques : Il peut servir de sonde ou de réactif dans des tests biochimiques.
Chimie industrielle : Le composé peut être utilisé dans la synthèse d'autres molécules organiques complexes.
5. Mécanisme d'action
Le mécanisme d'action du 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, en modulant leur activité. Les cibles moléculaires et les voies impliquées varieraient en fonction du contexte spécifique de son utilisation.
Applications De Recherche Scientifique
N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-N'-[(4-méthylphénoxy)acétyl]benzohydrazide
- 4-bromo-N'-[(3-méthylphénoxy)acétyl]benzohydrazide
- 4-bromo-N'-[(2-chlorophénoxy)acétyl]benzohydrazide
Unicité
Le 4-bromo-N'-[(2-méthylphénoxy)acétyl]benzohydrazide est unique en raison de la présence du groupe 2-méthylphénoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut conférer des propriétés distinctes par rapport à ses analogues, ce qui le rend précieux pour des applications spécifiques.
Propriétés
Formule moléculaire |
C16H15BrN2O3 |
|---|---|
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
4-bromo-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
IOPJCVLMSSUIGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)

![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)


![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)

![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
